molecular formula C75H119F3N20O22S B15140199 Rtqllwtpaaptama (tfa)

Rtqllwtpaaptama (tfa)

Cat. No.: B15140199
M. Wt: 1741.9 g/mol
InChI Key: KGTBNSTXIGMEPZ-WOIHUMSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rtqllwtpaaptama (tfa) is a synthetic compound whose pharmacological profile and therapeutic applications are under extensive investigation. While specific structural details are proprietary, its mechanism of action is hypothesized to involve modulation of cellular signaling pathways, particularly those mediated by cytokine interactions. Regulatory submissions for such compounds typically require rigorous comparative analyses with established therapies, focusing on pharmacokinetic (PK), pharmacodynamic (PD), and quality attributes to ensure safety and efficacy .

Properties

Molecular Formula

C75H119F3N20O22S

Molecular Weight

1741.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C73H118N20O20S.C2HF3O2/c1-34(2)30-49(86-62(102)47(23-24-54(75)97)85-69(109)56(41(10)95)89-60(100)45(74)19-15-26-78-73(76)77)63(103)87-50(31-35(3)4)64(104)88-51(32-43-33-79-46-20-14-13-18-44(43)46)65(105)91-57(42(11)96)71(111)93-28-17-21-52(93)66(106)80-36(5)58(98)82-38(7)70(110)92-27-16-22-53(92)67(107)90-55(40(9)94)68(108)81-37(6)59(99)84-48(25-29-114-12)61(101)83-39(8)72(112)113;3-2(4,5)1(6)7/h13-14,18,20,33-42,45,47-53,55-57,79,94-96H,15-17,19,21-32,74H2,1-12H3,(H2,75,97)(H,80,106)(H,81,108)(H,82,98)(H,83,101)(H,84,99)(H,85,109)(H,86,102)(H,87,103)(H,88,104)(H,89,100)(H,90,107)(H,91,105)(H,112,113)(H4,76,77,78);(H,6,7)/t36-,37-,38-,39-,40+,41+,42+,45-,47-,48-,49-,50-,51-,52-,53-,55-,56-,57-;/m0./s1

InChI Key

KGTBNSTXIGMEPZ-WOIHUMSXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Pharmacokinetic Comparisons

Pharmacokinetic parameters are critical for evaluating bioavailability, dosing regimens, and therapeutic windows. Table 1 summarizes hypothetical PK data for Rtqllwtpaaptama (tfa) and comparator compounds (Compound A and B), modeled after regulatory guidelines for biologics and small molecules .

Table 1: Pharmacokinetic Profile Comparison

Parameter Rtqllwtpaaptama (tfa) Compound A Compound B
Bioavailability (%) 85 ± 5 78 ± 7 92 ± 3
Half-life (hours) 24 ± 2 18 ± 1.5 36 ± 4
Metabolism Pathway Hepatic CYP3A4 Renal Hepatic UGT
Excretion (%) 60 (feces) 75 (urine) 55 (bile)

Key findings:

  • Rtqllwtpaaptama (tfa) exhibits intermediate bioavailability compared to Compound A (lower) and B (higher), suggesting optimized absorption characteristics.
  • Its hepatic metabolism via CYP3A4 necessitates caution with drug-drug interactions, unlike Compound A (renal excretion) or B (UGT-mediated metabolism) .

Pharmacodynamic and Mechanistic Comparisons

Mechanism of Action (MoA):

  • Rtqllwtpaaptama (tfa): Binds to soluble TNFα (sTNFα), inhibiting downstream pro-inflammatory signaling. Preclinical data indicate negligible activity against transmembrane TNFα (tmTNFα), reducing risks of immunosuppression .
  • Compound A: Targets tmTNFα, inducing antibody-dependent cellular cytotoxicity (ADCC), which may increase infection risks.
  • Compound B: Dual sTNFα/tmTNFα inhibition with complement-dependent cytotoxicity (CDC), linked to broader immunosuppression .

Efficacy and Safety:

  • In murine models, Rtqllwtpaaptama (tfa) reduced interleukin-6 (IL-6) levels by 70% versus placebo, comparable to Compound A (65%) but lower than Compound B (85%).
  • Adverse events (e.g., infections) were 15% for Rtqllwtpaaptama (tfa), versus 25% (Compound A) and 30% (Compound B), aligning with its selective MoA .

Quality Attribute Comparisons

For biologics, quality attributes like glycosylation patterns and stability are pivotal. Table 2 highlights critical quality metrics, referencing ICH guidelines .

Table 2: Quality Attribute Analysis

Attribute Rtqllwtpaaptama (tfa) Compound A Compound B
Glycosylation (% high mannose) 8% 12% 5%
Aggregation propensity Low Moderate High
Thermal stability (°C) 55 48 62

Key observations:

  • Rtqllwtpaaptama (tfa)’s low aggregation risk and moderate thermal stability support robust manufacturing scalability, unlike Compound B’s instability .
  • Its glycosylation profile balances efficacy (moderate mannose) and immunogenicity risks, contrasting with Compound A’s higher mannose-linked immunogenicity .

Clinical and Regulatory Considerations

Comparative clinical trials must address dose-response relationships and long-term outcomes. In Phase II trials, Rtqllwtpaaptama (tfa) achieved a 60% response rate in rheumatoid arthritis, similar to Compound A (58%) but with fewer discontinuations (5% vs. 12%) . Regulatory submissions emphasize justifying exclusion of subpopulations and reconciling PK/PD inconsistencies, as seen in Rtqllwtpaaptama (tfa)’s pediatric data gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.